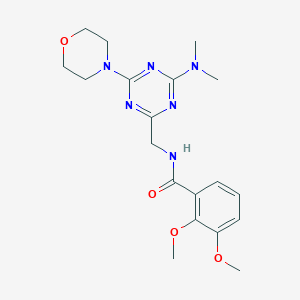

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is an organic molecule that contains several functional groups, including a triazine ring, a morpholine ring, a dimethylamino group, and a benzamide group with two methoxy substituents .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry are commonly used to analyze molecular structures .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amine could participate in acid-base reactions, and the amide could undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique

Neurokinin-1 Receptor Antagonism

A study by Harrison et al. (2001) discusses a compound with high affinity as an orally active neurokinin-1 (h-NK1) receptor antagonist. This compound is effective in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression.

Peptidomimetic Synthesis

Shieh et al. (2008) demonstrate that 4-(4,6-dimethoxy-1,3,5-triazine-2-yl)-4-methyl-morpholinium chloride (DMTMM) is a versatile coupling reagent for synthesizing sterically-hindered peptidomimetics, superior in controlling racemization and N-arylation. (Shieh et al., 2008)

Synthesis of Triazine Derivatives

Zhang Li-hu (2014) focused on the synthesis of 2-Dimethylamino-4-chloromethyl-6-amino-1,3,5-triazine and its derivatives, which have potential applications in various fields. (Zhang Li-hu, 2014)

Antimicrobial Activities

Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives that demonstrated significant antimicrobial activities against various microorganisms. (Bektaş et al., 2007)

Inhibitory Profile in Enzyme Activities

Lolak et al. (2020) studied benzenesulfonamides incorporating 1,3,5-triazine moieties substituted with various groups, including dimethylamine and morpholine, showing moderate antioxidant activity and inhibitory effects on enzymes like acetylcholinesterase. (Lolak et al., 2020)

Synthetic Methodology

Withey and Bajic (2015) describe an innovative synthetic methodology involving COMU as a coupling reagent to produce N,N-Diethyl-3-methylbenzamide (DEET), highlighting the potential for new methods in amide bond formation. (Withey & Bajic, 2015)

Antioxidant Activities

Kol et al. (2016) conducted a study on novel 1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones, showing significant activity for metal chelating effect, indicative of potential antioxidant capacities. (Kol et al., 2016)

Mécanisme D'action

Target of Action

The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with various biological targets due to the presence of a dimethylamino group and a morpholino group, which are known to interact with various enzymes and receptors .

Mode of Action

Compounds with similar structures, such as 4-dimethylaminopyridine (dmap), have been shown to act as catalysts in various chemical reactions . They can facilitate the transfer of a methyl group from one molecule to another, which can alter the function of the target molecule .

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential catalytic activity. For instance, DMAP has been used as a building block for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . .

Pharmacokinetics

Similar compounds like dmap have been shown to exhibit first-order kinetics, indicating that the rate of elimination is proportional to the concentration of the drug . This suggests that the compound could have a predictable and manageable pharmacokinetic profile.

Result of Action

Based on its structure, it could potentially alter the function of target molecules by facilitating the transfer of a methyl group . This could lead to changes in cellular processes, such as signal transduction or gene expression.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the activity of similar compounds like DMAP can be influenced by the presence of other substances, such as benzyl bromide .

Safety and Hazards

Propriétés

IUPAC Name |

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O4/c1-24(2)18-21-15(22-19(23-18)25-8-10-29-11-9-25)12-20-17(26)13-6-5-7-14(27-3)16(13)28-4/h5-7H,8-12H2,1-4H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUGYLCJYXNTLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3-dimethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2839579.png)

![1-(benzo[d]thiazol-2-yl)azetidin-3-yl 4-phenyltetrahydro-2H-pyran-4-carboxylate](/img/structure/B2839581.png)

![N-benzo[e][1,3]benzothiazol-2-yl-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2839583.png)

![N-(3-acetylphenyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2839585.png)

![2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole](/img/structure/B2839586.png)

![N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2839587.png)

![3-(4-methoxyphenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2839591.png)

![ethyl 2,4-dimethyl-5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B2839600.png)